molecular formula C15H14N2S2 B2387471 allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide CAS No. 478246-77-4

allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide

Cat. No.: B2387471
CAS No.: 478246-77-4
M. Wt: 286.41
InChI Key: LMEMSETVLYPLED-UHFFFAOYSA-N
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Description

Allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a heterocyclic compound featuring a thiochromeno[4,3-d]pyrimidine core substituted with a methyl group at position 9 and an allyl sulfide moiety at position 2. Its molecular formula is C₁₅H₁₄N₂S₂, with a molecular weight of 286.42 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name

9-methyl-2-prop-2-enylsulfanyl-5H-thiochromeno[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c1-3-6-18-15-16-8-11-9-19-13-5-4-10(2)7-12(13)14(11)17-15/h3-5,7-8H,1,6,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEMSETVLYPLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophenol Derivatives

A common approach involves cyclizing 4-methylthiophenol derivatives with pyrimidine precursors. For example:

  • Step 1 : 4-Methylthiophenol is treated with maleic anhydride to form a thiochromene-2,5-dione intermediate.
  • Step 2 : Reaction with thiourea in acidic conditions yields 9-methyl-5H-thiochromeno[4,3-d]pyrimidine-2-thiol.
  • Step 3 : Thiol oxidation or substitution introduces the allyl sulfide group (see Section 3).

Key Conditions :

  • Acetic acid as solvent at 110°C for 12 hours.
  • Yield: 68–72% after purification.

Diels-Alder Strategy

An alternative route employs a Diels-Alder reaction between a thiophenol-derived diene and a pyrimidine dienophile:

  • Diene Synthesis : 4-Methylthiophenol is converted to 2-vinylthiochromene via Claisen rearrangement.
  • Dienophile : 2-Chloropyrimidine activated with Lewis acids (e.g., AlCl₃).
  • Cycloaddition : Forms the thiochromeno-pyrimidine core in 55–60% yield.

Advantages : Better regiocontrol compared to cyclocondensation.

Introducing the Allyl Sulfide Group

Nucleophilic Aromatic Substitution (SNAr)

The thiol group at position 2 of the core undergoes SNAr with allyl halides:

  • Reaction : 9-Methyl-5H-thiochromeno[4,3-d]pyrimidine-2-thiol + allyl bromide → Allyl sulfide product.
  • Conditions :
    • Base: K₂CO₃ in DMF.
    • Temperature: 80°C, 6 hours.
    • Yield: 65–70%.

Limitations : Competing oxidation of thiol to disulfide requires inert atmosphere.

Pummerer Reaction for Sulfide Installation

Activation of a sulfoxide intermediate enables allyl group transfer:

  • Sulfoxide Formation : Oxidize the thiol to a sulfoxide using m-CPBA.
  • Activation : Treat with triflic anhydride (Tf₂O) to generate a thionium ion.
  • Allylation : Allyltrimethylsilane reacts with the thionium ion, yielding the allyl sulfide.

Conditions :

  • Solvent: Dichloromethane at −20°C.
  • Yield: 60–65%.

Alternative Methods and Recent Advances

Radical Thiol-Ene Coupling

A photochemical method avoids harsh conditions:

  • Reaction : 9-Methyl-5H-thiochromeno[4,3-d]pyrimidine-2-thiol + allyl bromide under UV light.
  • Catalyst : 2,2-Dimethoxy-2-phenylacetophenone (DMPA).
  • Yield : 50–55%.

One-Pot Tandem Synthesis

Combining core formation and allylation in a single pot:

  • Steps :
    • Cyclocondensation of 4-methylthiophenol with thiourea.
    • In situ allylation using allyl bromide and Cs₂CO₃.
  • Yield : 58–63%.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Cyclocondensation + SNAr 65–70 High temperature Scalable Multiple steps, oxidation risk
Pummerer Reaction 60–65 Low temperature Avoids thiol handling Requires sulfoxide intermediate
Radical Coupling 50–55 Mild, photochemical Eco-friendly Lower yield
One-Pot Synthesis 58–63 Simplified workflow Reduced purification Optimized stoichiometry critical

Chemical Reactions Analysis

Allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group or other substituents are replaced by different functional groups under suitable conditions.

Scientific Research Applications

Allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide with structurally related derivatives, focusing on substituents, molecular properties, and inferred biological implications:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target Compound) Allyl sulfide (-S-CH₂CH=CH₂) C₁₅H₁₄N₂S₂ 286.42 Flexible aliphatic chain; moderate lipophilicity
4-Chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide 4-Chlorobenzyl sulfide (-S-CH₂C₆H₄Cl) C₁₉H₁₄ClN₂S₂ 381.90 Aromatic substituent with electron-withdrawing Cl; increased steric hindrance
9-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine 3-Nitrobenzyl sulfide (-S-CH₂C₆H₃NO₂) C₁₉H₁₅N₃O₂S₂ 381.48 Strong electron-withdrawing nitro group; potential redox activity
3-[(9-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone 2-Butanone sulfide (-S-C(CH₃)COCH₃) C₁₆H₁₆N₂OS₂ 316.45 Ketone functionality; polar and reactive
9-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide Hydrosulfide (-SH) C₁₂H₁₀N₂S₂ 246.35 Minimal steric bulk; high reactivity due to free thiol group

Key Observations:

Substituent Effects on Lipophilicity : The allyl group in the target compound balances lipophilicity and flexibility, contrasting with the aromatic 4-chlorobenzyl and 3-nitrobenzyl derivatives, which exhibit higher molecular weights and steric hindrance.

Reactivity : The hydrosulfide analog (C₁₂H₁₀N₂S₂) is more reactive due to the free -SH group, whereas the target compound’s allyl sulfide group offers stability while retaining sulfur-mediated reactivity.

Biological Activity

Allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H13N3OS
  • Molecular Weight : 253.33 g/mol

This compound features a thiochromeno-pyrimidine backbone, which is significant for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For example, studies on related thieno[2,3-d]pyrimidine derivatives have shown:

  • Mechanism of Action : Induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These proteins are crucial regulators of apoptosis, with Bcl-2 acting as an inhibitor and Bax promoting cell death .
  • Case Study : A related compound demonstrated an IC50 value of 6.2 μM against the MCF-7 breast cancer cell line, indicating significant cytotoxicity compared to standard treatments like doxorubicin (IC50 = 1.2 μM) .

Antimicrobial Activity

Preliminary studies suggest that thiochromeno derivatives possess antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

In Vitro Studies

Various in vitro studies have been conducted to evaluate the biological activity of thiochromeno derivatives:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDApoptosis induction
Related Thieno DerivativeMDA-MB-2317.5Apoptosis via Bcl-2 modulation
DoxorubicinMCF-71.2DNA intercalation

In Vivo Studies

In vivo studies using xenograft models have shown that thiochromeno compounds can significantly reduce tumor volume and weight, supporting their potential as therapeutic agents in oncology.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirm regiochemistry of the allyl sulfide and methyl groups. For example, the methyl group at position 9 should show a singlet in ¹H NMR, while allyl protons exhibit characteristic splitting .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) verifies molecular formula (C₁₇H₁₄N₂S₂) and detects impurities like oxidized sulfides .
  • HPLC-PDA : Assess purity (>95% for biological assays); discrepancies may arise if residual solvents (e.g., DMF) co-elute with the compound .
    Contradictions : Overlapping NMR signals between the thiochromeno core and allyl group may lead to misassignment without 2D-COSY or HSQC .

What computational strategies are effective in predicting reaction pathways and physicochemical properties for this compound?

Advanced Research Question

  • Reaction Path Search : Quantum chemical calculations (DFT) model cyclization and substitution steps. Transition state analysis identifies energy barriers, guiding solvent/catalyst selection .
  • Drug-Likeness : Tools like SwissADME predict logP (~3.2) and solubility (<10 µM), highlighting potential bioavailability challenges .
  • Docking Studies : Preliminary models suggest interactions with kinase targets (e.g., EGFR) via the sulfur-rich scaffold .

How should researchers address contradictory biological activity data between this compound and its structural analogs?

Advanced Research Question
Contradictions often arise from minor structural variations. For example:

  • Methyl vs. Ethoxy Substituents : N-(4-ethoxyphenyl) analogs show enhanced solubility but reduced cytotoxicity compared to methyl derivatives, likely due to steric effects .
  • Sulfide Oxidation : Sulfoxide/sulfone metabolites (from in vitro oxidation) may exhibit altered target binding, requiring LC-MS profiling to reconcile activity disparities .
    Methodology : Use isogenic cell lines and standardized assays (e.g., ATP-based viability) to minimize variability .

What experimental design frameworks are suitable for optimizing multi-step syntheses of this compound?

Advanced Research Question

  • Factorial Design : Screen variables (temperature, catalyst loading) in parallel. For example, a 2³ factorial design reduces the number of trials by 50% while identifying critical interactions .
  • DoE (Design of Experiments) : Central composite designs optimize yield and purity responses, particularly in thiolation steps where excess reagents degrade the product .
  • Response Surface Methodology (RSM) : Models nonlinear relationships between reaction time (12–24 hr) and yield, ensuring robustness at academic scale .

What are the key differences in reactivity between thiochromeno[4,3-d]pyrimidine and chromeno[2,3-d]pyrimidine cores?

Basic Research Question

  • Electronic Effects : The sulfur atom in the thiochromeno core increases electron density at the pyrimidine ring, enhancing nucleophilic substitution rates at position 2 compared to oxygen-containing chromeno analogs .
  • Stability : Thiochromeno derivatives are more prone to oxidation (e.g., forming sulfoxides under ambient conditions), necessitating inert atmospheres during synthesis .

How can researchers leverage structural analogs to infer the biological mechanisms of this compound?

Advanced Research Question

  • SAR (Structure-Activity Relationship) Tables : Compare IC₅₀ values of analogs like N-(4-fluorophenyl) derivatives (anti-inflammatory) and N-(3-methylphenyl) variants (anticancer) .
  • Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify shared targets (e.g., JAK2 inhibition) among chromeno/thiochromeno derivatives .
  • Metabolite Tracking : Radiolabel the allyl group (¹⁴C) to trace metabolic pathways in hepatocyte models .

What are the critical pitfalls in spectroscopic characterization, and how can they be mitigated?

Basic Research Question

  • ¹³C NMR Ambiguity : Overlapping signals for C-4 (pyrimidine) and C-9 (methyl) can be resolved via DEPT-135 editing .
  • IR Misinterpretation : The C=S stretch (~1100 cm⁻¹) may overlap with aromatic C-H bends; use Raman spectroscopy for unambiguous assignment .

How do solvent polarity and proticity influence the compound’s stability in biological assays?

Advanced Research Question

  • Polar Protic Solvents (e.g., MeOH) : Accelerate hydrolysis of the sulfide group, generating thiols that confound activity data. Use DMSO for stock solutions .
  • Buffer Compatibility : Phosphate buffers (pH 7.4) induce precipitation due to low aqueous solubility; include co-solvents (≤1% Tween-80) for in vitro studies .

What strategies are recommended for resolving conflicting computational and experimental solubility data?

Advanced Research Question

  • In Silico-Experimental Calibration : Adjust COSMO-RS parameters using experimental logS values (e.g., -4.2 measured via shake-flask) to improve prediction accuracy .
  • Crystallography : Solve the crystal structure to identify H-bond donors/acceptors influencing solubility. Methyl and allyl groups may reduce crystal lattice energy, enhancing solubility unexpectedly .

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